{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone
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Overview
Description
{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a pyrazole moiety and a nitrophenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyrazole moiety through nucleophilic substitution. The final step involves the attachment of the nitrophenyl group via a condensation reaction under controlled conditions, such as using a suitable catalyst and maintaining an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the compound. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The pyrazole and piperazine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole and piperazine derivatives.
Scientific Research Applications
{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of {4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
- 1-(carboxymethyl)-4-(4-pyridinyl)pyridinium bromide
- 4-((3,5-dimethylphenoxy)methyl)imidazolidin-2-one
- 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline
Uniqueness
{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}(4-nitrophenyl)methanone stands out due to its unique combination of a pyrazole moiety and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C16H19N5O3/c1-18-11-13(10-17-18)12-19-6-8-20(9-7-19)16(22)14-2-4-15(5-3-14)21(23)24/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
ATWSXXQXRCIGBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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